molecular formula C13H10ClN3O6S B13963502 Benzenesulfonamide, N-(4-chloro-2,6-dinitrophenyl)-4-methyl- CAS No. 32658-60-9

Benzenesulfonamide, N-(4-chloro-2,6-dinitrophenyl)-4-methyl-

Cat. No.: B13963502
CAS No.: 32658-60-9
M. Wt: 371.75 g/mol
InChI Key: FZUBVTCCUIBIGL-UHFFFAOYSA-N
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Description

N-(4-chloro-2,6-dinitrophenyl)-4-methylbenzenesulfonamide is a complex organic compound characterized by the presence of a chloro group, two nitro groups, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2,6-dinitrophenyl)-4-methylbenzenesulfonamide typically involves the nitration of 4-chloroaniline followed by sulfonation. The nitration process introduces nitro groups at the 2 and 6 positions of the benzene ring, while the sulfonation process attaches the sulfonamide group to the benzene ring. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents, and the reaction is carried out under controlled temperature conditions to ensure the desired substitution pattern .

Industrial Production Methods

In an industrial setting, the production of N-(4-chloro-2,6-dinitrophenyl)-4-methylbenzenesulfonamide may involve large-scale nitration and sulfonation processes. These processes are typically carried out in batch reactors with precise control over temperature, pressure, and reagent concentrations to maximize yield and purity. The final product is purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2,6-dinitrophenyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-chloro-2,6-dinitrophenyl)-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(4-chloro-2,6-dinitrophenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chloro-2,6-dinitrophenyl)-4-methylbenzenesulfonamide is unique due to the presence of both nitro and sulfonamide groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

32658-60-9

Molecular Formula

C13H10ClN3O6S

Molecular Weight

371.75 g/mol

IUPAC Name

N-(4-chloro-2,6-dinitrophenyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C13H10ClN3O6S/c1-8-2-4-10(5-3-8)24(22,23)15-13-11(16(18)19)6-9(14)7-12(13)17(20)21/h2-7,15H,1H3

InChI Key

FZUBVTCCUIBIGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2[N+](=O)[O-])Cl)[N+](=O)[O-]

Origin of Product

United States

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